molecular formula C25H22ClN5O2S B5606847 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide

2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B5606847
M. Wt: 492.0 g/mol
InChI Key: PJVFXXVEZQCXLK-JVWAILMASA-N
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Description

2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a chlorophenyl group, a phenyl group, and an ethoxyphenyl group. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and an appropriate precursor such as a substituted phenyl isothiocyanate.

    Introduction of the Chlorophenyl and Phenyl Groups: The chlorophenyl and phenyl groups are introduced through nucleophilic substitution reactions.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the triazole derivative with a thiol compound.

    Condensation with Ethoxyphenyl Aldehyde: The final step involves the condensation of the triazole-sulfanyl intermediate with 2-ethoxyphenyl aldehyde to form the desired acetohydrazide.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and potential use in research rather than large-scale manufacturing. the general principles of organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the carbonyl group in the acetohydrazide moiety.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for electrophilic substitution, while nucleophiles like amines and thiols are used for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole derivatives and alcohols.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biological Studies: The compound is used to investigate its effects on various biological pathways and its potential as a therapeutic agent.

    Chemical Research: It serves as a model compound for studying the reactivity and properties of triazole derivatives.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors, involved in various biological pathways. The triazole ring and the sulfanyl group are likely key functional groups that contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide
  • **2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide

Uniqueness

The uniqueness of 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds. The presence of the ethoxyphenyl group, in particular, may influence its solubility, stability, and interactions with biological targets.

Properties

IUPAC Name

2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-ethoxyphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN5O2S/c1-2-33-22-11-7-6-8-19(22)16-27-28-23(32)17-34-25-30-29-24(18-12-14-20(26)15-13-18)31(25)21-9-4-3-5-10-21/h3-16H,2,17H2,1H3,(H,28,32)/b27-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVFXXVEZQCXLK-JVWAILMASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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